This compound can be classified as a chiral pyrrolidine derivative featuring a carboxylic acid functional group and an ethoxy-substituted phenyl moiety. The compound is often referenced in chemical databases such as PubChem, where it is cataloged under the identifier 2986044. Its molecular formula is , with a molecular weight of approximately 293.31 g/mol .
The synthesis of 1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid typically involves several key steps:
These synthetic routes may be optimized in industrial settings to enhance yield and reduce costs, employing catalysts and refined reaction conditions .
The molecular structure of 1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid is notable for its chiral centers and functional groups:
The compound's stereochemistry is critical for its biological activity, with specific enantiomers potentially exhibiting different pharmacological effects .
1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .
The mechanism of action for 1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid primarily involves its interaction with biological targets such as enzymes and receptors:
Understanding these interactions at a molecular level is crucial for predicting the compound's therapeutic effects and potential side effects .
The physical and chemical properties of 1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid include:
These properties significantly influence the compound's behavior in biological systems and its potential applications in drug formulation .
1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid has several potential applications:
Continued research into this compound could lead to significant advancements in therapeutic strategies targeting pain management or inflammatory diseases .
The compound 1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid follows systematic IUPAC nomenclature, reflecting its core pyrrolidine ring, carboxylic acid group at position 3, and 5-oxo (γ-lactam) functionality. The N-substituent is a phenethyl group with ethoxy groups at the 3- and 4-positions of the phenyl ring. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol [2]. Stereochemistry is significant, as the pyrrolidine ring’s C3 carbon may be chiral. For example, the (3S) enantiomer is explicitly documented (CAS: 881040-72-8), indicating stereospecific biological interactions [1] [2]. Structurally, this compound belongs to the 5-oxopyrrolidine-3-carboxylic acid subclass, characterized by a non-planar, sp³-hybridized pyrrolidine ring that enhances three-dimensional diversity [3].
Table 1: Structural Identifiers of Pyrrolidinecarboxylic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Stereochemistry |
---|---|---|---|---|
1-[2-(3,4-Diethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | 881040-72-8 | C₁₇H₂₃NO₅ | 321.37 | (3S) specified |
1-[2-(4-Methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | 85263-81-6 | C₁₄H₁₇NO₄ | 263.29 | Not specified |
5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid | 133747-57-6 | C₁₂H₁₃NO₃ | 219.24 | Achiral |
Pyrrolidine is a privileged scaffold in medicinal chemistry, appearing in 37 FDA-approved drugs due to its favorable physicochemical properties and structural versatility [3]. Its saturated, non-aromatic nature enables broad exploration of pharmacophore space through sp³-hybridization and pseudorotation—a conformational flexibility that optimizes binding to biological targets [3]. Historically, pyrrolidine derivatives evolved from natural products like the antioxidant nicotine and antimicrobial bgugaine to synthetic therapeutics. The 2020s saw intensified focus on 5-oxopyrrolidine-3-carboxylic acid derivatives, leveraging the carboxylic acid as a zinc-binding group (ZBG) in enzyme inhibitors [3] [8]. Advances in stereoselective synthesis (e.g., microwave-assisted methods) further enabled efficient access to chiral pyrrolidine libraries, crucial for targeting enantioselective proteins [3].
The 3,4-diethoxyphenyl group in this compound is a strategic pharmacophore for enhancing lipophilicity and target affinity. Ethoxy substituents increase steric bulk and electron density, promoting hydrophobic interactions with enzyme subpockets like S1′ in matrix metalloproteinases (MMPs) [8]. Compared to unsubstituted phenyl or p-methoxyphenyl analogs, the 3,4-diethoxy moiety offers:
Table 2: Physicochemical Impact of Aryl Substituents on Pyrrolidine Scaffolds
Aryl Substituent | LogP* | PSA (Ų)* | SASA (Ų)* | Key Biological Interactions |
---|---|---|---|---|
3,4-Diethoxy | 1.20–1.50 (est.) | 70–75 | ~320 | Hydrophobic S1′ pocket filling (MMP-2) |
4-Methoxy | 0.80–1.10 | 65–70 | ~260 | Moderate hydrophobic contact |
Phenyl (unsubstituted) | 0.50–0.80 | 60–65 | ~240 | Minimal steric engagement |
*Estimated from structural analogs in search results [3] [6] [8].
This design leverages bioisosteric principles, where the 3,4-diethoxyphenethyl group mimics natural ligands’ hydrophobic domains while improving metabolic stability. Such modifications are critical in anticancer and anti-inflammatory agents targeting extracellular matrix enzymes [8].